molecular formula C5H9NO B1582230 Piperidin-3-one CAS No. 50717-82-3

Piperidin-3-one

Cat. No. B1582230
CAS RN: 50717-82-3
M. Wt: 99.13 g/mol
InChI Key: USISRUCGEISZIB-UHFFFAOYSA-N
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Description

Piperidin-3-one, also known as 3-Piperidinone, is a versatile synthetic building block used in various pharmaceutical preparations . It is used as a reactant in the preparation of quinolines and quinazolines for the treatment of benign prostatic hyperplasia . Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol.


Synthesis Analysis

Piperidin-3-one is synthesized through various methods. One of the methods involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another method involves the synthesis of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one using commercially available 2-chloroquinoline as a starting material, through nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination reactions .


Molecular Structure Analysis

Piperidin-3-one is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

  • HIV Treatment Research :

    • Piperidin-3-one derivatives, such as SCH 351125, are being explored for their potential in treating HIV infection. SCH 351125, a CCR5 antagonist, has shown potent activity against RANTES binding and effectively blocks viral entry, demonstrating antiviral potency against a panel of primary HIV-1 viral isolates (Palani et al., 2001).
  • Antimicrobial Properties :

    • Piperidine, formed from cadaverine, has shown effectiveness against enteric pathogens such as Salmonella typhimurium. It prevents bacterial invasion of intestinal epithelium and increases survival rates in infected mice, suggesting its potential in antimicrobial treatment strategies (Köhler et al., 2002).
  • Anti-inflammatory Applications :

    • Novel piperidine compounds, like DTCM-glutarimide, are being studied for their anti-inflammatory properties. They show inhibition of macrophage activation and suppression of graft rejection, making them potential candidates for anti-inflammatory agents (Takeiri et al., 2011).
  • Cancer Research :

    • Piperidine and its derivatives, such as piperine, are being investigated for their anticancer properties. They have shown potential against various types of cancers, including breast, prostate, and colon cancers, by regulating crucial signaling pathways and inhibiting cell migration and survivability of cancer cells (Mitra et al., 2022).
  • Neurological Applications :

    • Piperidine-based compounds, like JNJ-5207852, have been evaluated for their wake-promoting actions. Acting as H3 receptor antagonists, they affect sleep patterns in animal models, indicating potential applications in treating sleep disorders (Barbier et al., 2004).
  • Synthesis and Chemical Applications :

    • Piperidin-3-one derivatives are crucial in medicinal chemistry and drug discovery. Their straightforward synthesis from commercially available compounds highlights their importance as building blocks in various chemical and pharmacological applications (Košak et al., 2014).

Safety And Hazards

Piperidin-3-one should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Piperidine derivatives, including Piperidin-3-one, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, Piperidin-3-one and its derivatives can be considered as potential future directions in the field of drug discovery .

properties

IUPAC Name

piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275059
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-one

CAS RN

50717-82-3
Record name piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
M Srinivasan, S Perumal, S Selvaraj - Chemical and pharmaceutical …, 2006 - jstage.jst.go.jp
A series of novel 2, 6-diaryl-3-(arylthio) piperidin-4-ones have been synthesized by reaction of arylthioacetones, substituted aromatic aldehydes, and methylamine/ammonium acetate …
Number of citations: 49 www.jstage.jst.go.jp
Y Li, R Zhang, A Ali, J Zhang, X Bi, J Fu - Organic letters, 2017 - ACS Publications
… (14b) To our delight, the desired 6-substituted piperidin-3-one 3a was detected albeit in just 10% yield (entry 1), and its structure was further confirmed by X-ray crystallographic analysis…
Number of citations: 24 pubs.acs.org
WX Huang, B Wu, X Gao, MW Chen, B Wang… - Organic …, 2015 - ACS Publications
… The piperidin-3-one is an important and versatile … For example, the 2- or 4-substituted piperidin-3-one could be easily … Through reductive amination, piperidin-3-one could be …
Number of citations: 24 pubs.acs.org
K Selvaraju, A Manimekalai - Rasayan Journal of Chemistry, 2017 - researchgate.net
… Piperidin-3-one derivatives are used as precursors for the synthesis of antimalarial agents Febrifugine and Isofebrifugine2. Piperidin-4-ones mostly display varied and potent biological …
Number of citations: 8 www.researchgate.net
WE Parham, DC Egberg, YA Sayed… - The Journal of …, 1976 - ACS Publications
Improved synthetic procedures for spiro [isobenzofuran-1 (3H), 4'-piperidin]-3-ones (3) andspiropsobenzofuran-l (3H), 4'-piperidines](5) are described. Elaborationof o-bromobenzyl …
Number of citations: 43 pubs.acs.org
TJ Guzi, TL Macdonald - Tetrahedron letters, 1996 - Elsevier
… The success of this reaction in the synthesis of a simple piperidin-3-one prompted us to attempt … The desired piperidin-3-one derivative 2 was formed as a single diastereomer with the …
Number of citations: 11 www.sciencedirect.com
J Shirai, M Nakamura, N Tarui, T Hashimoto, Y Ikeura - 2011 - Elsevier
… Benzyl-4-(diphenylmethyl)piperidin-3-one hydrochloride (16) Compound 14 (10 g, 44 mmol) was dissolved in CH 2 Cl 2 (150 mL) and then saturated aqueous NaCl (50 mL) and …
Number of citations: 5 www.sciencedirect.com
RA Wilson, L Chan, R Wood… - Organic & Biomolecular …, 2005 - pubs.rsc.org
The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold 6 has been achieved in five steps with an overall yield of 47%. The versatility of the spiropiperidine scaffold …
Number of citations: 9 pubs.rsc.org
R Zhang, Y Li, A Ali, J Hao, X Bi… - Advanced Synthesis & …, 2017 - Wiley Online Library
… along with the formation of unexpected 6-methoxy piperidin-3-one 3 aa in 21% yield (Figure 1… be transformed into the corresponding 6-methoxy piperidin-3-one 3 ha in 65% yield. When …
Number of citations: 6 onlinelibrary.wiley.com
X Ju, Y Tang, X Liang, M Hou, Z Wan… - … Process Research & …, 2014 - ACS Publications
… N-Boc-piperidin-3-one was provided by our cooperative partner with a purity of 99% and single impurity <0.3%. All other reagents were of analytical grade and supplied by commercial …
Number of citations: 39 pubs.acs.org

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